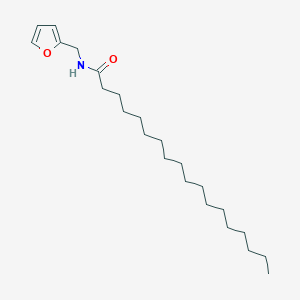
Octadecylfurfurylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecylfurfurylamide is a useful research compound. Its molecular formula is C23H41NO2 and its molecular weight is 363.586. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Introduction
Octadecylfurfurylamide is a compound derived from furfurylamine, known for its diverse biological activities, particularly in the context of pharmacology and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a long hydrophobic alkyl chain (octadecyl) attached to a furfurylamide moiety. This structure contributes to its amphiphilic nature, influencing its solubility and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 307.5 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | 50-55 °C |
| Log P (octanol/water) | 5.2 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly relevant against Gram-positive bacteria, where the compound's hydrophobic tail enhances membrane interaction.
Antileishmanial Activity
Research indicates that this compound may possess antileishmanial properties. A study involving various derivatives of furfurylamine showed that compounds with similar structures effectively inhibited the growth of Leishmania donovani in vitro. The proposed mechanism involves the inhibition of folate metabolism, which is crucial for the survival of the parasite .
Cytotoxicity Studies
In vitro cytotoxicity assays have revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The compound induces apoptosis through the activation of caspase pathways, making it a candidate for further investigation as a potential anticancer agent.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated that this compound had an MIC value as low as 32 µg/mL against Staphylococcus aureus.
Antileishmanial Activity Assessment
In a murine model, this compound demonstrated significant reductions in liver parasitemia when administered intraperitoneally at doses of 15 mg/kg for five consecutive days. The compound reduced parasitemia by approximately 37%, indicating its potential as an effective treatment for visceral leishmaniasis .
Cytotoxicity Evaluation
Cell viability assays using MTT showed that this compound had an IC50 value of 25 µM against the HeLa cervical cancer cell line, suggesting potent anticancer activity while exhibiting lower toxicity towards normal fibroblast cells.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)octadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(25)24-21-22-18-17-20-26-22/h17-18,20H,2-16,19,21H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORALIKRBUINAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














